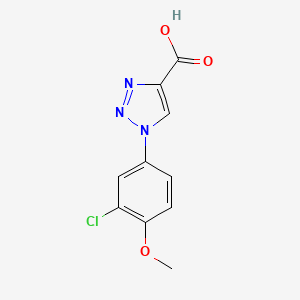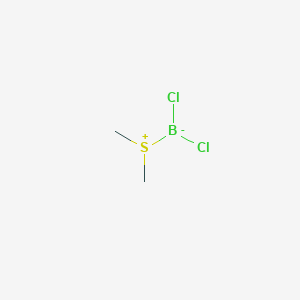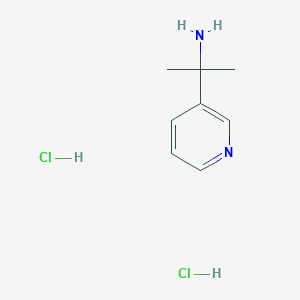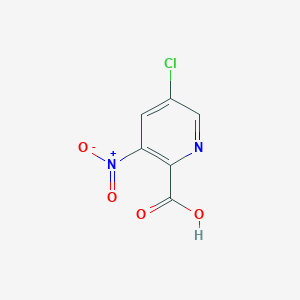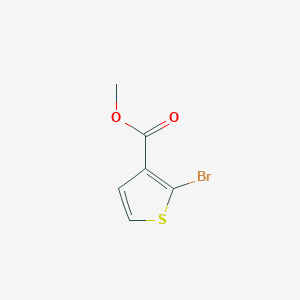
Methyl 2-bromothiophene-3-carboxylate
Descripción general
Descripción
Methyl 2-bromothiophene-3-carboxylate is a chemical compound with the molecular formula C6H5BrO2S . It has a molecular weight of 221.07 . This compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5BrO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 1.7±0.1 g/cm3 . The boiling point is 240.9±20.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Palladium-Catalysed Arylation
Methyl 2-bromothiophene-3-carboxylate is used in the palladium-catalysed direct arylation of heteroaromatics, demonstrating its utility in the synthesis of biheteroaryls. This process is facilitated by blocking C5 with ester groups to prevent the formation of dimers or oligomers, enabling high yields of biheteroaryls and allowing the synthesis of a wide variety of heteroaromatics (Fu, Zhao, Bruneau, & Doucet, 2012).
Photochemical Synthesis
The compound is also instrumental in photochemical synthesis. For instance, methyl 5-iodothiophene-2-carboxylate, a related compound, is used in the photochemical arylation of various aromatic substrates, including benzene and naphthalene. This method allows the production of aryl and heteroaryl derivatives in good yields, showcasing the photochemical reactivity of these compounds (D’Auria, Mico, D'onofrio, Mendola, & Piancatelli, 1989).
Antibacterial and Antifungal Evaluation
Another significant application is in the development of antibacterial and antifungal agents. Research has shown that 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, synthesized via a solvent-free method, exhibit notable antibacterial and antifungal activities (Sharma, Vala, Rajani, Ramkumar, Gardas, Banerjee, & Patel, 2022).
Suzuki Cross-Coupling Reaction
This compound plays a crucial role in Suzuki cross-coupling reactions. It's used in the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, which are then analyzed for their non-linear optical properties and reactivity. This highlights its importance in the creation of novel compounds with specific electronic properties (Rizwan, Rasool, Hashmi, Noreen, Zubair, Arshad, & Shah, 2021).
Spasmolytic Activity
In a study focused on designing thiophene-based derivatives, this compound was synthesized and its spasmolytic activity was evaluated. This research contributes to the understanding of the medicinal potential of thiophene derivatives (Rasool, Ikram, Rashid, Afzal, Hashmi, Khan, Khan, Imran, Rahman, & Shah, 2020).
Synthesis of Organic Intermediates
This compound is also used in the synthesis of various organic intermediates, contributing to the broader field of organic chemistry. This includes the preparation of thiophene polymers and other compounds, demonstrating its versatility as a chemical reagent (Wang Deng-yu, 2004).
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl 2-bromothiophene-3-carboxylate is a chemical compound with the molecular formula C6H5BrO2S The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
Thiophene derivatives have been noted for their potential biological activity
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C
Propiedades
IUPAC Name |
methyl 2-bromothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKGOXMEPLSPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693354 | |
| Record name | Methyl 2-bromothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76360-43-5 | |
| Record name | Methyl 2-bromothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Methyl 2-bromothiophene-3-carboxylate in the synthesis of thieno[3,2-c]quinoline derivatives?
A1: this compound serves as a crucial building block in the synthesis of thieno[3,2-c]quinoline derivatives. [] While the provided abstract doesn't detail the specific reaction mechanisms, it highlights that this compound, alongside other reagents and aryl-amine derivatives, is utilized as starting material in various synthetic procedures. These procedures ultimately yield a diverse range of thieno[3,2-c]quinoline derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

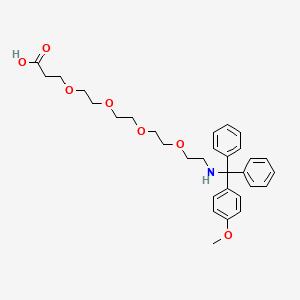

![8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1423706.png)

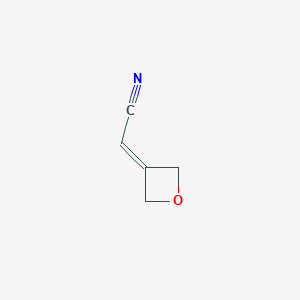
![[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1423709.png)
